N-Octadecyl-4-stilbazole Bromide

Catalog No.
S916385
CAS No.
126115-86-4
M.F
C31H48BrN
M. Wt
514.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Octadecyl-4-stilbazole Bromide

CAS Number

126115-86-4

Product Name

N-Octadecyl-4-stilbazole Bromide

IUPAC Name

1-octadecyl-4-[(E)-2-phenylethenyl]pyridin-1-ium;bromide

Molecular Formula

C31H48BrN

Molecular Weight

514.62

InChI

InChI=1S/C31H48N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27-32-28-25-31(26-29-32)24-23-30-21-18-17-19-22-30;/h17-19,21-26,28-29H,2-16,20,27H2,1H3;1H/q+1;/p-1/b24-23+;

SMILES

CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=CC=C2.[Br-]

N-Octadecyl-4-stilbazole Bromide is a chemical compound characterized by the molecular formula C31H48BrNC_{31}H_{48}BrN and a molecular weight of 514.64 g/mol. It is also referred to as N-Stearyl-4-stilbazole Bromide, and its CAS number is 126115-86-4. This compound features a stilbazole structure, which is a derivative of stilbene, linked to an octadecyl group through a nitrogen atom, making it a quaternary ammonium compound. The presence of bromine in its structure indicates its potential use in various

  • Potential applications based on structure: The molecule consists of three key components:
    • An octadecyl chain (C18H37-), a long, aliphatic hydrocarbon chain, which can impart hydrophobic (water-fearing) properties [].
    • A stilbazole core, a photosensitive group known for its ability to respond to light [].
    • A bromide (Br-) terminal group, which can influence solubility and potentially participate in ionic interactions [].

This combination suggests potential applications in areas that could benefit from these properties, such as:

* **Assembly and Stabilization of Nanostructures:** The hydrophobic chain and aromatic core could allow NOBr to interact with and self-assemble into well-defined nanostructures. These structures could have applications in areas like drug delivery or catalysis [, ].* **Photoresponsive Materials:** The stilbazole core's light sensitivity could enable NOBr to be used in the development of light-responsive materials. This could be relevant for applications in areas like sensors, actuators, or optical data storage [, ].
  • Limited current research: A search for scientific literature on NOBr reveals a limited number of publications. This suggests that research on this specific compound is still in its early stages.
Due to its functional groups. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, facilitating the synthesis of various derivatives.
  • Polymerization: It can act as a monomer in the formation of polymers or copolymers, particularly in creating Langmuir-Blodgett films.
  • Photo

N-Octadecyl-4-stilbazole Bromide can be synthesized through several methods:

  • Direct Alkylation: This involves the reaction of 4-stilbazole with an appropriate alkyl bromide (octadecyl bromide) under basic conditions.
  • Quaternization Reaction: The stilbazole derivative can be treated with octadecyl bromide in the presence of a base to form the quaternary ammonium compound.
  • Langmuir-Blodgett Technique: This method utilizes the compound's amphiphilic properties to form thin films on surfaces, which can be useful for various applications in materials science .

N-Octadecyl-4-stilbazole Bromide has several notable applications:

  • Langmuir-Blodgett Films: It is used in the preparation of thin films that have applications in electronics and optics.
  • Photochemical Research: Its unique structure allows for studies related to light absorption and emission properties.
  • Surfactant Properties: Due to its amphiphilic nature, it may serve as a surfactant in various formulations .

Several compounds share structural similarities with N-Octadecyl-4-stilbazole Bromide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-Octadecyl-4-pyridinium BromideC_{31}H_{48}BrNSimilar quaternary structure; used in surfactants
N-Dodecyl-4-stilbazole BromideC_{24}H_{38}BrNShorter alkyl chain; different physical properties
N-Hexadecyl-4-stilbazole BromideC_{30}H_{46}BrNIntermediate chain length; varied applications

Uniqueness

N-Octadecyl-4-stilbazole Bromide's uniqueness lies in its long alkyl chain, which enhances its hydrophobic characteristics compared to shorter-chain analogs. This property makes it particularly suitable for specialized applications such as thin-film technology and photochemical studies, where longer chains may provide better stability and performance .

N-Octadecyl-4-stilbazole Bromide represents a fascinating example of an amphiphilic quaternary pyridinium salt that exhibits complex supramolecular behavior through multiple non-covalent interactions [1] [2] [3]. This compound, with the molecular formula C31H48BrN and molecular weight of 514.64 g/mol, features a rigid stilbazole core linked to an extensive octadecyl chain, creating a distinctive molecular architecture that facilitates diverse supramolecular assemblies [1] [2] [4].

Hydrogen-Bonding Interactions in Solid-State Assemblies

The hydrogen-bonding characteristics of N-Octadecyl-4-stilbazole Bromide are fundamentally influenced by the pyridinium nitrogen center and the bromide counterion, which serve as primary sites for intermolecular interactions in solid-state assemblies [5] [6]. The quaternary pyridinium moiety acts as a hydrogen bond acceptor, while the bromide anion can participate in both hydrogen bonding and halogen bonding interactions [5] [6].

Research on analogous stilbazole systems has demonstrated that hydrogen-bonded complexes exhibit significantly enhanced thermal stability compared to their individual components [5] [6]. In hydrogen-bonded liquid crystalline complexes formed between stilbazoles and phenolic compounds, single crystal structure determinations reveal characteristic dimeric motifs where hydrogen bond donors form back-to-back arrangements with stilbazole molecules hydrogen-bonded at either side [5] [6].

Hydrogen Bonding ParameterTypical RangeEffect on Assembly
O-H···N Bond Length2.689-2.741 ÅDetermines complex stability
N···H SeparationVariable with pKaInfluences mesophase behavior
Bond Angle150-180°Affects molecular alignment
Temperature Stability>100°C rangeEnables broad mesophase windows

The hydrogen bonding in N-Octadecyl-4-stilbazole Bromide solid-state assemblies is expected to follow similar patterns, where the pyridinium nitrogen forms strong hydrogen bonds with appropriate donors, creating extended supramolecular networks that stabilize ordered phases over wide temperature ranges [5] [6].

Co-crystallization with Halogenated Resorcinols

The co-crystallization behavior of stilbazole derivatives with halogenated resorcinols represents a well-established approach for engineering supramolecular architectures with controlled photochemical reactivity [7] [8] [9]. Studies on 4-stilbazole complexes with various halogenated resorcinols have revealed that these systems form hydrogen-bonded co-crystals that undergo regioselective solid-state reactions [7] [8] [9].

The formation of mixed co-crystals containing 4-stilbazole with both 4,6-dichlororesorcinol and 4,6-dibromoresorcinol demonstrates the versatility of halogenated resorcinols as co-crystallization partners [9] [10]. These systems consistently yield head-to-tail photoproducts through quantitative [2+2] cycloaddition reactions, with selectivity arising from specific intermolecular distances between carbon-carbon double bonds [9] [10].

Halogenated ResorcinolCrystal SystemHydrogen Bond PatternPhotoreactivity
4,6-DichlororesorcinolPolymorphic formsO-H···N interactionsQuantitative [2+2]
4,6-DibromoresorcinolMixed co-crystalsBack-to-back dimersRegioselective
2,6-Dibromo-4-benzylresorcinolVariable packingEnhanced stabilityControlled alignment

For N-Octadecyl-4-stilbazole Bromide, co-crystallization with halogenated resorcinols would be expected to produce similar hydrogen-bonded assemblies, where the resorcinol hydroxyl groups interact with the pyridinium nitrogen center [7] [8]. The presence of the long octadecyl chain would likely influence the crystal packing and potentially create layered structures with alternating hydrophobic and hydrophilic regions [7] [8].

Role of Alkyl Chains in Mesophase Formation

The octadecyl chain in N-Octadecyl-4-stilbazole Bromide plays a crucial role in determining mesophase formation and stability, as extensively documented in studies of analogous alkoxystilbazole systems [11] [12] [13]. The length and flexibility of terminal alkyl chains directly influence the type and stability of liquid crystalline phases observed in stilbazole derivatives [11] [12] [13].

Research on the relationship between alkyl chain length and mesomorphic properties reveals several key principles that apply to N-Octadecyl-4-stilbazole Bromide [11] [12]:

Chain Length Effects on Phase Behavior:

  • Short chains (n ≤ 6): Generally non-mesogenic or exhibit only monotropic phases
  • Medium chains (n = 8-12): Show enantiotropic nematic and smectic A phases
  • Long chains (n ≥ 14): Predominantly smectic phases with reduced nematic ranges

The octadecyl chain in N-Octadecyl-4-stilbazole Bromide places it firmly in the long-chain category, where smectic mesophases are expected to dominate the phase behavior [11] [12]. Studies on similar systems demonstrate that increasing alkyl chain length leads to:

  • Enhanced Smectic Stability: Longer chains promote more ordered smectic C phases through increased van der Waals interactions [11]
  • Reduced Nematic Ranges: The nematic phase range decreases with increasing chain length due to core dilution effects [11]
  • Lower Transition Temperatures: Extended chains can suppress crystallization and isotropization temperatures [12]
Chain LengthTypical Phase SequenceTemperature RangeStability Factors
C8-C10Cr-N-SmA-I50-80°C rangesBalanced core/chain ratio
C12-C14Cr-SmC-SmA-I40-70°C rangesEnhanced layer formation
C16-C18Cr-SmC-I30-60°C rangesDominant chain interactions

Comparative Analysis with Analogous Stilbazole Derivatives

A comprehensive comparison of N-Octadecyl-4-stilbazole Bromide with related stilbazole derivatives reveals important structure-property relationships that govern supramolecular assembly and mesomorphic behavior [14] [13] [15]. This analysis encompasses positional isomers, different alkyl chain lengths, and various counterions [14] [13] [15].

Positional Isomer Effects:
Research on 2'-stilbazole, 3'-stilbazole, and 4'-stilbazole complexes demonstrates that the position of the alkoxystyryl group significantly influences mesomorphic properties [14] [13]. While 4'-stilbazole derivatives (like N-Octadecyl-4-stilbazole Bromide) typically exhibit the most robust liquid crystalline behavior, 2'- and 3'-stilbazole analogs show reduced thermal stability and narrower mesophase ranges [14] [13].

Stilbazole IsomerMesophase StabilityTypical PhasesClearing Temperature
4'-StilbazoleHighestSmA, SmC, N80-120°C
3'-StilbazoleModerateSmA, limited N60-100°C
2'-StilbazoleLowestPredominantly SmA40-80°C

Counterion Influence:
Studies comparing different counterions in stilbazole salts reveal that the anion significantly affects mesomorphic properties [16]. Triflate salts generally exhibit higher transition temperatures compared to dodecyl sulfate analogs, while the bromide counterion in N-Octadecyl-4-stilbazole Bromide provides intermediate stability [16].

Alkyl Chain Comparative Data:
Analysis of homologous series demonstrates clear trends in mesomorphic behavior as a function of chain length [11] [15]:

Chain LengthNematic Range (°C)Smectic Range (°C)Total Mesophase (°C)
C830-4040-6070-100
C1220-3560-8080-115
C1610-2570-9080-115
C185-2075-9580-115

The octadecyl chain length in N-Octadecyl-4-stilbazole Bromide suggests it will exhibit predominantly smectic phases with a limited nematic range, consistent with the general trend observed for long-chain stilbazole derivatives [11] [15]. The amphiphilic nature of the molecule, combining the hydrophilic pyridinium bromide head group with the extensive hydrophobic tail, positions it as an excellent candidate for forming organized supramolecular assemblies in both solid and liquid crystalline states [11] [15].

Dates

Last modified: 08-15-2023

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